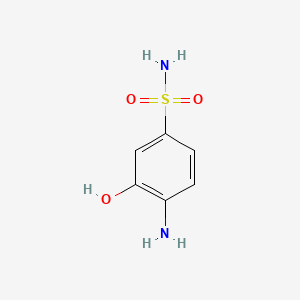
4-Amino-3-hydroxybenzenesulfonamide
Vue d'ensemble
Description
4-Amino-3-hydroxybenzenesulfonamide (AHBS) is an organic compound that is used in various scientific research applications. It is a white crystalline powder that is soluble in water and has a molecular weight of 197.21 g/mol. AHBS is commonly used as a reagent in organic synthesis and has found applications in a variety of biochemical and physiological studies. This article will provide an overview of AHBS, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Applications De Recherche Scientifique
Chemical Synthesis and Derivatives
- Reactions with Aldehydes : 4-Amino-3-hydroxybenzenesulfonamide has been treated with aldehydes to prepare 2-hydroxy-1,2,4-benzothiadiazine 1,1-dioxides, facilitating the fusion of additional rings to the benzothiadiazine structure (Wei, Bell, & Childress, 1966).
- Synthesis of Hypoglycemic Agents : This compound has been utilized in synthesizing 1,4,3-benzoxathiazine-4,4-dioxides, which are important in studies on hypoglycemic agents (Suzue & Irikura, 1968).
Medicinal Chemistry
- Synthesis of Novel Derivatives : New derivatives of N-aryl-hydroxybenzenesulfonamide have been synthesized, potentially serving as fasciolicides (Shen Jun-ju, 2004).
- Antitumor Sulfonamides : The compound has been involved in structure and gene expression studies of antitumor sulfonamides, aiding in understanding drug-sensitive cellular pathways (Owa et al., 2002).
Antimicrobial Applications
- Antimicrobial Study : Synthesized derivatives have shown significant antimicrobial activity against various bacterial and fungal strains (Vanparia et al., 2010).
Photodynamic Therapy
- Photosensitizer in Cancer Treatment : Derivatives have been used in the synthesis of zinc phthalocyanines, showing potential as Type II photosensitizers in photodynamic therapy for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Kinetic and Thermodynamic Studies
- Decomposition Study : N-hydroxybenzenesulfonamide decomposition has been analyzed, contributing to understanding its kinetic and thermodynamic properties (Bonner & Ko, 1992).
Clinical Chemistry
- Chromogenic System for Uric Acid Assay : this compound has been used in developing chromogenic systems for direct enzymatic assays of uric acid in biological fluids (Fossati & Prencipe, 2010).
Solubility and Solution Thermodynamics
- Solubility and Thermodynamics in Solvent Mixtures : The compound's solubility and solution thermodynamics have been determined in various binary solvent mixtures, providing insight into its physical chemistry (Asadi et al., 2020).
Structural and Spectroscopic Properties
- Structural Investigation : A detailed study on the structure and spectroscopic properties, including NBO, NLO, and NPA analysis of derivatives, has been conducted, contributing to the understanding of its chemical behavior (Ceylan et al., 2015).
Natural Product Derivatives
- Isolation from Gastrodia elata : Derivatives of this compound have been isolated from Gastrodia elata, revealing new natural product structures (Guo et al., 2015).
Intraocular Pressure-Lowering Agents
- Ophthalmologic Applications : Sulfonamide derivatives have been investigated as water-soluble intraocular pressure-lowering agents with potential in treating glaucoma (Casini et al., 2000).
Crystal and Molecular Structures
- Crystallographic Study : The crystal and molecular structures of derivatives have been determined, providing insights into their tautomerism and acid-base equilibria (Kovalchukova et al., 2013).
Anti-inflammatory Potential
- Evaluation as Anti-inflammatory Agents : Amino derivatives have been synthesized and evaluated for their potential as anti-inflammatory agents (Mahdi, 2017).
Mécanisme D'action
Target of Action
4-Amino-3-hydroxybenzenesulfonamide is a chemical compound that has been shown to be an effective treatment for acute arsenic poisoning . The primary target of this compound is arsenic, a toxic element. The compound binds to arsenic by competitive inhibition, forming an inactive complex .
Mode of Action
The mode of action of this compound involves the formation of an inactive complex with arsenic. This is achieved through competitive inhibition, where the compound competes with other molecules for binding sites on arsenic . This interaction results in the neutralization of arsenic’s toxicity, thereby mitigating the harmful effects of arsenic poisoning .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to arsenic detoxification. The compound’s interaction with arsenic disrupts the normal biochemical processes involving arsenic, leading to the formation of an inactive complex that is eliminated from the body . The downstream effects of this interaction include the reduction of arsenic toxicity and the prevention of further harm caused by arsenic poisoning .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are crucial for its bioavailability and therapeutic effectiveness. The compound is metabolized through oxidation by cytochrome P450 enzymes, reduction by glutathione reductase, or conjugation with glutathione . This drug also inhibits the uptake of carbon sources by rat liver microsomes, which may be due to its ability to inhibit transport proteins .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the detoxification of arsenic. By forming an inactive complex with arsenic, the compound prevents arsenic from exerting its toxic effects at the molecular and cellular levels . This results in a decrease in arsenic toxicity and an improvement in the symptoms of arsenic poisoning .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s ability to bind to arsenic and form an inactive complex . Therefore, understanding and controlling these environmental factors is crucial for maximizing the therapeutic effectiveness of this compound .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
4-Amino-3-hydroxybenzenesulfonamide plays a significant role in biochemical reactions, particularly in its interaction with arsenical compounds. It binds to arsenical by competitive inhibition, forming an inactive complex that is eliminated in the urine . This compound interacts with various enzymes and proteins, including cytochrome P450 enzymes and glutathione reductase, which are involved in its metabolism . The nature of these interactions involves oxidation, reduction, and conjugation processes, which facilitate the compound’s detoxification and elimination from the body .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by reducing methaemoglobin and inhibiting the conversion of arsenite into methylated metabolites . This compound also affects cell signaling pathways, gene expression, and cellular metabolism by inhibiting the uptake of carbon sources by rat liver microsomes . These effects highlight the compound’s potential in modulating cellular responses to toxic substances.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to bind to arsenical compounds and inhibit their toxic effects. This binding interaction forms an inactive complex that is subsequently eliminated from the body . Additionally, the compound’s ability to reduce methaemoglobin and inhibit the conversion of arsenite into methylated metabolites further contributes to its detoxifying properties . These molecular interactions underscore the compound’s potential as a therapeutic agent for arsenic poisoning.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, allowing for sustained detoxification effects
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound effectively binds to arsenical compounds and facilitates their elimination . At higher doses, the compound may exhibit toxic or adverse effects, including potential damage to the digestive and respiratory tracts . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for safe and effective use.
Metabolic Pathways
This compound is involved in several metabolic pathways, including oxidation by cytochrome P450 enzymes, reduction by glutathione reductase, and conjugation with glutathione . These metabolic processes facilitate the compound’s detoxification and elimination from the body. Additionally, the compound’s ability to inhibit the uptake of carbon sources by rat liver microsomes suggests its involvement in modulating metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. The compound is transported across cell membranes and distributed to various tissues, where it exerts its detoxifying effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific cellular compartments, where it interacts with target biomolecules to exert its detoxifying effects . Post-translational modifications and targeting signals play a role in directing the compound to these compartments, ensuring its effective localization and function within the cell .
Propriétés
IUPAC Name |
4-amino-3-hydroxybenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3S/c7-5-2-1-4(3-6(5)9)12(8,10)11/h1-3,9H,7H2,(H2,8,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIGBNEDFDIDTJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)N)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90189439 | |
| Record name | 3-Hydroxysulfanilamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90189439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3588-76-9 | |
| Record name | 2-Aminophenol-5-sulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3588-76-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxysulfanilamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003588769 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxysulfanilamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90189439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-amino-3-hydroxybenzenesulphonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.663 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 4-Amino-3-hydroxybenzenesulfonamide in the synthesis of the novel Au(III) complex and how does its incorporation influence the complex's biological activity?
A1: this compound serves as a crucial building block in the multi-step synthesis of the azo-Schiff base ligand. This ligand then coordinates with the Au(III) ion to form the final complex []. While the paper doesn't explicitly detail the individual contributions of this compound to the final complex's activity, it highlights that the inclusion of this molecule within the ligand structure contributes to the overall properties of the complex. This is because the final ligand structure, incorporating this compound, provides specific coordination sites and influences the overall charge and geometry of the resulting Au(III) complex. These factors, in turn, likely influence the complex's interaction with biological targets like bacteria and human cancer cell lines, contributing to its observed biological activity []. Further research focusing on structure-activity relationships would be needed to dissect the specific contributions of this compound to the complex's biological activity.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-bromo-N-[(7S)-1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide](/img/structure/B1223117.png)
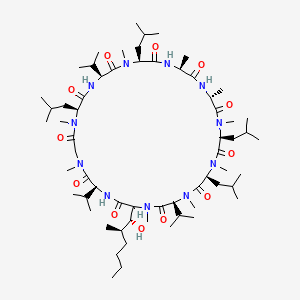
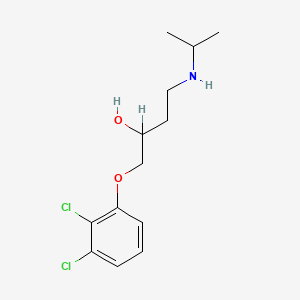
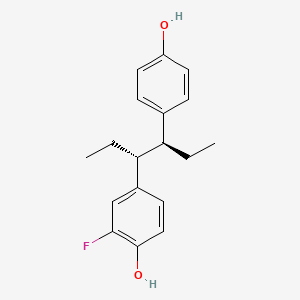
![3,5-diamino-N-[2-[2-[(3-bromo-5-tert-butyl-2-hydroxyphenyl)methylamino]ethyl-methylamino]ethyl]-6-chloropyrazine-2-carboxamide](/img/structure/B1223123.png)
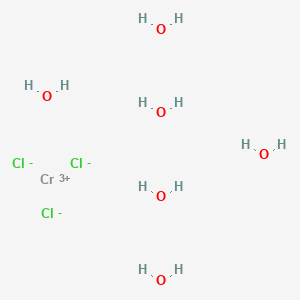




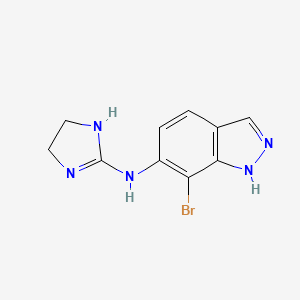
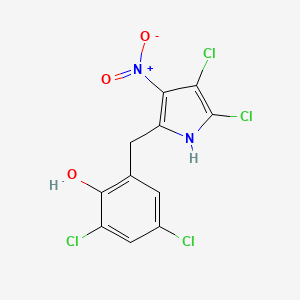
![2-(4-Fluorophenyl)-3-(2-furanylmethyl)-10-methylpyrimido[4,5-b]quinoline-4,5-dione](/img/structure/B1223135.png)
![2-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]thio]-3-phenyl-4-quinazolinone](/img/structure/B1223138.png)